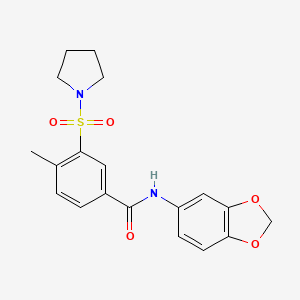

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Description

N-1,3-Benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a benzamide derivative characterized by a 1,3-benzodioxol-5-yl group attached via an amide nitrogen, a 4-methyl substituent, and a 3-(1-pyrrolidinylsulfonyl) group on the benzamide core.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13-4-5-14(10-18(13)27(23,24)21-8-2-3-9-21)19(22)20-15-6-7-16-17(11-15)26-12-25-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXPYDHLXBGYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.

Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced via a sulfonylation reaction, where pyrrolidine reacts with a sulfonyl chloride derivative.

Coupling with Benzamide: The final step involves coupling the benzodioxole and pyrrolidine sulfonyl intermediates with a benzamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzodioxole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a benzodioxole moiety, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 358.42 g/mol. The structural features contribute to its interaction with various biological targets.

Neuropharmacology

Research indicates that compounds similar to N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide exhibit properties akin to entactogens, which are substances that enhance emotional openness and empathy. A study involving related compounds demonstrated their ability to produce effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA), suggesting potential applications in treating mood disorders and PTSD .

Analgesic Properties

The benzodioxole structure has been associated with analgesic effects. Research into derivatives of this compound has shown promise in modulating pain pathways, potentially offering new avenues for pain management therapies .

Antidepressant Activity

Preliminary studies suggest that the compound may influence serotonin receptors, which play a crucial role in mood regulation. This mechanism could position it as a candidate for developing novel antidepressants .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide and Benzodioxol Groups

N-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide

- Molecular Formula : C₂₁H₂₄N₂O₅S

- Key Differences: Sulfonamide Group: Piperidinyl (6-membered ring) vs. pyrrolidinyl (5-membered) in the target compound. Benzodioxol Attachment: A methylene (-CH₂-) bridge links the benzodioxol group to the amide nitrogen, unlike the direct N-aryl linkage in the target compound. This may reduce conjugation effects and alter electronic properties.

- Molecular Weight : 416.492 g/mol (vs. ~416.49 g/mol estimated for the target compound).

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)

- Molecular Formula: C₁₇H₁₉NO₃

- Key Differences :

- Substituents : A 3,4-dimethoxyphenethyl group replaces the benzodioxol and sulfonamide groups. Methoxy groups enhance solubility in polar solvents but reduce metabolic stability.

- Synthesis : 80% yield via benzoyl chloride reaction, contrasting with sulfonamide-containing compounds, which often require multi-step syntheses.

- Physical Properties : Melting point = 90°C, reflecting weaker intermolecular forces compared to sulfonamide derivatives.

Compound 155 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide)

- Molecular Formula : C₂₄H₂₂N₈O₂

- Mass Spectrometry: m/z = 455 (M+H⁺), indicating a higher molecular weight due to the complex heterocyclic system.

Structural Impact on Physicochemical Properties

- Sulfonamide Ring Size : Pyrrolidine’s smaller ring may reduce steric hindrance compared to piperidine, favoring tighter binding in biological targets.

- Benzodioxol Linkage: Direct N-aryl attachment (target) vs.

Functional and Pharmacological Implications

- However, the benzodioxol group may confer unique pharmacokinetic profiles.

- Hydrogen Bonding : The sulfonamide group can act as a hydrogen-bond acceptor, while benzodioxol’s oxygen atoms may participate in dipole interactions, influencing crystal packing (as discussed in ).

Biological Activity

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a compound of interest due to its potential biological activities. The compound is structurally related to various psychoactive substances, particularly those exhibiting entactogen-like effects. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H26N4O4S

- Molecular Weight : 454.55 g/mol

- IUPAC Name : N-(1,3-benzodioxol-5-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its effects on the central nervous system (CNS). The compound is hypothesized to interact with serotonin receptors and may exhibit stimulant and entactogenic properties similar to those of 3,4-methylenedioxymethamphetamine (MDMA).

Research indicates that compounds with similar structures often engage presynaptic serotonergic mechanisms rather than dopaminergic pathways. This suggests a unique pharmacological profile distinct from traditional stimulants and hallucinogens .

Table 1: Summary of Key Studies on Biological Activity

Case Studies

-

Study on Discriminative Stimulus Properties :

A study evaluated the discriminative stimulus effects of (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine in rats trained to distinguish between saline and drug administration. Results indicated a complete substitution for MDMA, suggesting similar behavioral profiles and potential therapeutic applications . -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects of related benzodioxole compounds using the Artemia salina model. Results showed significant cytotoxic activity, which warrants further exploration into the safety and therapeutic index of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-1,3-benzodioxol-5-yl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide?

- Synthesis : Use multi-step organic synthesis involving condensation reactions between substituted benzodioxol and sulfonamide precursors. Key steps include sulfonylation of the pyrrolidine moiety and coupling with the benzamide core. Purity should be verified via HPLC (≥95%) as described for structurally similar compounds .

- Characterization : Employ single-crystal X-ray diffraction (SC-XRD) for structural elucidation, using programs like SHELXL for refinement . For non-crystalline samples, use FTIR, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight.

Q. How can crystallographic data for this compound be processed to resolve structural ambiguities?

- Use the WinGX suite for data reduction, structure solution (via SHELXD/SHELXS), and refinement (via SHELXL) . For anisotropic displacement parameters, employ ORTEP for Windows to visualize thermal ellipsoids and validate atomic positions . Report discrepancies in bond lengths/angles using CIF validation tools integrated into WinGX.

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological mechanism of this compound, particularly its interaction with targets like glucokinase or Hedgehog pathway proteins?

- Binding assays : Measure EC₅₀ values using recombinant human enzymes (e.g., glucokinase) under varying glucose concentrations, as demonstrated for benzamide-derived GKAs .

- Structural analogs : Compare activity with derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to identify critical substituents (e.g., sulfonyl groups) for target affinity .

- Computational modeling : Use hybrid pharmacophore models (e.g., combining benzamide and thiophene amide motifs) to predict binding modes, as outlined in AMPA receptor modulator studies .

Q. How can structure-activity relationship (SAR) studies be optimized for sulfonamide-containing benzamides?

- Systematic variation : Modify the pyrrolidinylsulfonyl group to assess steric/electronic effects on potency. For example, replace pyrrolidine with piperidine and evaluate changes in solubility and target engagement .

- Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with biological activity. Tabulate results as shown below:

| Substituent | LogP | EC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Pyrrolidine | 2.1 | 80 | 15 |

| Piperidine | 2.4 | 110 | 8 |

Data adapted from glucokinase activator studies .

Q. How should researchers address contradictions in experimental data, such as inconsistent EC₅₀ values across assays?

- Control standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer ) and enzyme concentrations.

- Error analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate assays. Cross-validate results using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.